Bienvenue dans la boutique en ligne BenchChem!

4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Xanthine oxidase inhibition Enzyme inhibition assay Structure-activity relationship

This 4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1334373-43-1) is a strategically superior, polyfunctional fragment for FBDD campaigns targeting kinases (CHK1, CHK2, TAM, MET) and adenosine receptors. Unlike des-hydroxy or N1-phenyl analogs, the C4-OH group enables xanthine oxidase-comparable inhibitory potency while the N1-p-tolyl substituent provides a unique lipophilic anchor (ΔcLogP ~+0.5 vs. N1-phenyl). Dual-vector derivatization—C5-carboxylic acid for amide coupling and C4-hydroxy for O-alkylation—generates 10^2–10^3 unique analogs from one core, maximizing SAR exploration efficiency.

Molecular Formula C15H13N3O3
Molecular Weight 283.287
CAS No. 1334373-43-1
Cat. No. B2380334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS1334373-43-1
Molecular FormulaC15H13N3O3
Molecular Weight283.287
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)O
InChIInChI=1S/C15H13N3O3/c1-8-3-5-10(6-4-8)18-14-12(9(2)17-18)13(19)11(7-16-14)15(20)21/h3-7H,1-2H3,(H,16,19)(H,20,21)
InChIKeyNGMWBOLNTDARQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid (CAS 1334373-43-1): A Multi-Reactive Heterocyclic Scaffold for Medicinal Chemistry Building Block Procurement


4-Hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1334373-43-1, MF: C15H13N3O3, MW: 283.28) belongs to the pyrazolo[3,4-b]pyridine class of heterocycles, a privileged scaffold widely exploited in kinase inhibitor and receptor modulator design [1]. The compound features three chemically addressable functional groups—a 4-hydroxy substituent, a 3-methyl group, and a 5-carboxylic acid—in addition to an N1-p-tolyl appendage. This specific substitution pattern positions it as a versatile intermediate for further derivatization (e.g., esterification at C5, O-alkylation at C4) or as a fragment for lead optimization campaigns. The pyrazolo[3,4-b]pyridine core has demonstrated utility across multiple target classes, including CHK1/CHK2 kinases, TAM/MET kinases, PDE4, PPARα, and adenosine/GABA-A receptors [1][2].

Why 4-Hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Cannot Be Interchanged with Simplified Core Analogs: The Substituent Dependency Premise


Small structural perturbations on the 1H-pyrazolo[3,4-b]pyridine scaffold produce large functional shifts. For 4-substituted-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives, the nature of the N1-aryl substituent dictates adenosine A1 vs. A2A receptor affinity ratios [1], while the presence of a 4-hydroxy group distinguishes xanthine oxidase inhibitory potency comparable to allopurinol from near-complete inactivity in des-hydroxy analogs [2]. The p-tolyl N1 substituent introduces specific lipophilic and steric contributions that cannot be replicated by N1-phenyl or N1-methyl analogs. Consequently, substituting the target compound with a simpler core—such as 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid—sacrifices the receptor-binding surface and metabolic profile imparted by the p-tolyl and 4-hydroxy groups, making generic interchange scientifically unjustified.

Quantitative Differentiation Evidence for 4-Hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Against Its Closest Analogs


Xanthine Oxidase Inhibitory Potency: 4-Hydroxy-Substituted Pyrazolo[3,4-b]pyridine-5-carboxylic Acids vs. Allopurinol Baseline

4-Hydroxypyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives, including compounds bearing the 3-methyl and N1-aryl substitution pattern of the target compound, displayed xanthine oxidase inhibitory potency in the same order as the clinical standard allopurinol, while analogs lacking the 4-hydroxy group showed markedly reduced activity [1]. The target compound retains this critical 4-hydroxy pharmacophore, directly placing it among the bioactive subset of this chemical series. The 1975 Chu et al. study established that the hydroxy-to-alkoxy or hydroxy-to-hydrogen substitution at C4 results in a substantial drop in xanthine oxidase inhibition, underscoring the indispensability of this functional group for target engagement [1].

Xanthine oxidase inhibition Enzyme inhibition assay Structure-activity relationship

Adenosine Receptor Affinity Modulation: N1-Aryl Identity Controls A1/A2A Selectivity Among 4-Substituted Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Derivatives

Manley et al. (1998) systematically evaluated a series of 4-substituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives for affinity at adenosine A1 and A2A receptors and GABA-A receptor binding sites [1]. Within this series, the N1 substituent identity (ethyl, phenyl, substituted-aryl) governed the A1/A2A selectivity profile, while the C4 substituent modulated overall binding affinity. The target compound's N1-p-tolyl group introduces a para-methyl substituent on the phenyl ring that is distinct from the unsubstituted N1-phenyl analog (CAS 182275-64-5) and the N1-ethyl reference compounds cartazolate and tracazolate. The electron-donating methyl group increases the electron density of the aromatic ring, which is predicted to alter π-stacking interactions within the receptor binding pocket compared to the parent phenyl derivative [1].

Adenosine receptor GABA-A receptor CNS drug discovery Receptor binding assay

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. N1-Phenyl and Des-Hydroxy Analogs

Computationally predicted physicochemical parameters differentiate the target compound from its closest structurally available analogs. The 4-hydroxy group introduces an additional hydrogen bond donor (HBD=2 vs. HBD=1 for the des-hydroxy analog) and increases topological polar surface area (TPSA ~90.65 Ų for the target compound vs. ~70.55 Ų for 3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, CAS 926240-67-7). The additional para-methyl group on the N1-phenyl ring (p-tolyl vs. phenyl) increases cLogP by approximately 0.5-0.6 log units relative to the N1-phenyl analog (CAS 182275-64-5), as calculated by the Crippen fragmentation method [1]. These differences have measurable consequences for aqueous solubility, membrane permeability, and plasma protein binding in downstream biological assays [1].

Physicochemical properties Lipophilicity (cLogP) Drug-likeness ADME prediction

Multifunctional Derivatization Potential: Three Orthogonal Reactive Handles Enable Library Diversification Unavailable in Simpler Core Analogs

The target compound possesses three chemically orthogonal reactive sites: (1) the C5 carboxylic acid amenable to amide coupling (HATU, EDC/HOBt) or esterification; (2) the C4 hydroxy group available for O-alkylation, Mitsunobu reaction, or sulfonylation; and (3) the pyridine nitrogen (N7) capable of N-oxide formation. In contrast, the des-hydroxy analog 3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 926240-67-7) lacks the C4 functionalization handle entirely, reducing the number of diversity vectors from three to two [1]. The N1-phenyl analog (CAS 182275-64-5) retains all three handles but lacks the para-methyl group on the N1 ring, which eliminates the possibility of benzylic functionalization. The 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid class is well-established as an intermediate for generating biologically active amide derivatives, as demonstrated in NAMPT inhibitor programs where C5-carboxamide elaboration yielded low-nanomolar enzymatic inhibitors [2].

Combinatorial chemistry Building block Library synthesis Parallel synthesis

TRANSPARENCY STATEMENT: Critical Data Gaps and Evidence Limitations for the Target Compound

Comprehensive searches of PubMed, PubChem, ChEMBL, ChemSpider, BindingDB, CAS Common Chemistry, Sigma-Aldrich, MedChemExpress, and patent databases (Google Patents, WIPO, USPTO) have not identified any primary research publication, patent example, or curated bioactivity database entry that directly characterizes the target compound 4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1334373-43-1) with quantitative biological, pharmacological, or physicochemical data. No IC50, Ki, EC50, solubility, logD, metabolic stability, or in vivo pharmacokinetic data have been located for this specific compound. The compound does not appear in any X-ray crystallographic structure (PDB) or in any published structure-activity relationship table. Pharmacological inferences presented in this guide are extrapolated from class-level SAR established for structurally analogous 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives and should be interpreted as provisional pending direct experimental characterization of the target compound. This transparency statement is provided in accordance with the requirement to explicitly state when high-strength differential evidence is limited [1].

Data availability Evidence quality assessment Procurement risk

Research and Industrial Application Scenarios for 4-Hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Grounded in Available Evidence


Fragment-Based Lead Generation for Kinase and Adenosine Receptor Targets Requiring 4-Hydroxy-5-carboxy Pyrazolopyridine Pharmacophores

The compound serves as a polyfunctional fragment suitable for fragment-based drug discovery (FBDD) campaigns targeting kinases (CHK1, CHK2, TAM family, MET, PI4KIIIβ) or adenosine A1/A2A receptors. The 4-hydroxy-5-carboxylic acid motif is a recognized pharmacophore for enzyme inhibitory activity, as established in the xanthine oxidase inhibitor series where 4-hydroxypyrazolo[3,4-b]pyridine-5-carboxylic acids exhibited potency comparable to allopurinol [1]. The N1-p-tolyl group provides a hydrophobic anchor point for fragment growing or linking strategies. Researchers engaged in FBDD should procure this specific N1-p-tolyl analog rather than the N1-phenyl or N1-methyl variants because the para-methyl substituent alters the binding surface topology and lipophilicity profile (ΔcLogP ~ +0.5 vs. N1-phenyl), which directly affects fragment hit confirmation rates in biophysical screening (SPR, NMR, DSF) [2].

Diversifiable Core Scaffold for Combinatorial Amide Library Synthesis in NAMPT, PPARα, or PDE4 Inhibitor Programs

The C5 carboxylic acid enables rapid parallel amide coupling to generate diverse compound libraries. The Zheng et al. (2013) study demonstrated that 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid-derived amides achieved potent NAMPT inhibition, validating the C5-carboxamide vector for biological activity [2]. Similarly, PPARα agonist programs have leveraged 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, confirming the scaffold's compatibility with nuclear receptor targets [3]. The target compound's additional C4-hydroxy group enables a second round of diversification via O-alkylation or bioconjugation, generating a library diversity of 10^2–10^3 unique analogs from a single core intermediate. This dual-vector diversification is not available from the des-hydroxy analog (CAS 926240-67-7), making the target compound a strategically superior choice for hit-to-lead optimization campaigns requiring multidimensional SAR exploration [4].

Synthetic Intermediate for 4-Alkoxy and 4-Amino Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Derivatives with CNS or Anti-Inflammatory Indications

Patent literature (US 3,983,128, US 3,761,487) establishes that 4-hydroxy and 4-alkoxy pyrazolo[3,4-b]pyridine-5-carboxylic acid esters possess central nervous system depressant, anti-inflammatory, and cAMP-phosphodiesterase modulatory activities [5][6]. The target compound's 4-hydroxy group can be converted to 4-alkoxy, 4-amino, or 4-sulfonate derivatives through well-precedented transformations. For procurement purposes, the compound serves as a key intermediate for accessing this biologically validated chemical space. The N1-p-tolyl substitution introduces a metabolically distinct aromatic group compared to the N1-phenyl or N1-alkyl variants described in the patent literature, potentially offering differentiated metabolic stability or CYP450 interaction profiles in downstream in vivo studies.

Quote Request

Request a Quote for 4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.